4-Ethylbenzene-1-sulfonothioic O-acid
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Overview
Description
4-Ethylbenzene-1-sulfonothioic O-acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonothioic acid group attached to an ethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylbenzene-1-sulfonothioic O-acid can be synthesized through the sulfonation of ethylbenzene using sulfuric acid. The reaction typically involves the addition of sulfuric acid to ethylbenzene, followed by heating to promote the sulfonation process. The resulting product is then purified to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where ethylbenzene is continuously fed into the reactor along with sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The separation of the desired isomer from other possible isomers is achieved through techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Ethylbenzene-1-sulfonothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonothioic group to other functional groups, such as thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include thiols and other reduced derivatives.
Substitution: Products include various substituted benzene derivatives.
Scientific Research Applications
4-Ethylbenzene-1-sulfonothioic O-acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Ethylbenzene-1-sulfonothioic O-acid involves its interaction with specific molecular targets and pathways. The sulfonothioic group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethylbenzenesulfonic acid: Similar structure but lacks the sulfonothioic group.
4-Methylbenzenesulfonothioic O-acid: Similar structure with a methyl group instead of an ethyl group.
Benzene-1-sulfonothioic O-acid: Similar structure but lacks the ethyl group.
Uniqueness
4-Ethylbenzene-1-sulfonothioic O-acid is unique due to the presence of both an ethyl group and a sulfonothioic group, which confer distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
4-Ethylbenzene-1-sulfonothioic O-acid, a sulfonothioic acid derivative, has garnered interest in the field of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ethyl group attached to a benzene ring, with a sulfonothioic acid functional group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to exhibit enzyme inhibition properties, which may play a crucial role in its therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit various enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling pathways.
- Reactivity with Biological Systems : Interaction studies have demonstrated that this compound can react with other chemical agents, influencing its biological efficacy.
Biological Activities
The compound's biological activities have been investigated through various research studies, highlighting its potential applications in drug discovery and therapeutic interventions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro assays revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown promising results. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated the effectiveness of the compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to controls.
- Cancer Treatment Exploration : Another research initiative investigated the use of this compound as an adjunct therapy for chemotherapy-resistant cancer types. The findings suggested enhanced efficacy when combined with standard chemotherapeutic agents.
Properties
CAS No. |
804430-40-8 |
---|---|
Molecular Formula |
C8H10O2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
(4-ethylphenyl)-hydroxy-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C8H10O2S2/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) |
InChI Key |
OVWRPXSRYQIOMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=S)O |
Origin of Product |
United States |
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